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Compound of Interest

Compound Name: 2-(Methyilthio)-5-nitropyrimidine

Cat. No.: B084697

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and hypothesized biological activity of 2-(Methylthio)-5-nitropyrimidine (CsHsN302S).
Drawing upon data from analogous compounds and established biochemical methodologies,
this document outlines the potential of this molecule as a modulator of key cellular signaling
pathways. Detailed experimental protocols for its synthesis and for assays to investigate its
predicted kinase inhibitory activity are provided. This guide is intended to serve as a
foundational resource for researchers and professionals in drug discovery and development
interested in the therapeutic potential of novel pyrimidine derivatives.

Physicochemical Properties

While experimental data for 2-(Methylthio)-5-nitropyrimidine is not extensively available in
public literature, its fundamental properties have been computed and are presented below.
These properties are crucial for its handling, formulation, and for predicting its behavior in
biological systems.
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Property Value Source
Molecular Formula CsHsN302S PubChem[1]
Molecular Weight 171.18 g/mol PubChem[1]
2-methylsulfanyl-5-
IUPAC Name ] o PubChem[1]
nitropyrimidine
CAS Number 14001-70-8 PubChem[1]
CSC1=NC=C(C=N1)--
SMILES PubChem[1]
INVALID-LINK--[O-]
Topological Polar Surface Area  96.9 A2 PubChem[1]
XLogP3-AA 0.9 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor
5 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]

Note: Melting point and boiling point data are not readily available for 2-(Methylthio)-5-

nitropyrimidine. However, a related compound, Methyl 2-(methylthio)pyrimidine-5-carboxylate,

has a reported melting point of 96-97 °C[2]. The solubility is predicted to be limited in water and

higher in organic solvents like DMSO and ethanol.

Synthesis of 2-(Methylthio)-5-nitropyrimidine

A plausible and efficient synthetic route to 2-(Methylthio)-5-nitropyrimidine involves the S-

methylation of the corresponding thiol precursor, 2-mercapto-5-nitropyrimidine. This method is

analogous to the synthesis of similar methylthio-substituted heterocycles.

Proposed Synthetic Pathway

[2-Mercapto-5-nitropyrimidine]i

+ Methyl lodide (CHS3I)
+ Sodium Hydroxide (NaOH)

2-(Methylthio)-5-nitropyrimidine
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Caption: Proposed synthesis of 2-(Methylthio)-5-nitropyrimidine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the S-methylation of heterocyclic
thiols.[3]

Materials:

2-Mercapto-5-nitropyrimidine
o Methyl iodide (CHsl)

e Sodium hydroxide (NaOH)

e Ethanol

o Water

e Round-bottom flask

e Magnetic stirrer and stir bar

» Reflux condenser

o Bichner funnel and filter paper
o Standard laboratory glassware
Procedure:

o Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 2-
mercapto-5-nitropyrimidine in an aqueous solution of sodium hydroxide (1.1 equivalents).
Gentle heating may be applied to facilitate dissolution.

» Addition of Methylating Agent: To the stirred solution, add 1.1 equivalents of methyl iodide
dropwise at room temperature.
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e Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

« |solation of Product: Upon completion of the reaction, a precipitate of 2-(Methylthio)-5-
nitropyrimidine will form. Cool the mixture in an ice bath to maximize precipitation.

« Filtration and Washing: Collect the solid product by vacuum filtration using a Buichner funnel.
Wash the precipitate with cold water to remove any remaining salts.

 Purification: The crude product can be purified by recrystallization from ethanol to yield the
final product.

Drying: Dry the purified product under vacuum.

Hypothesized Biological Activity and Mechanism of
Action

While direct experimental evidence for the biological activity of 2-(Methylthio)-5-
nitropyrimidine is limited, the pyrimidine scaffold is a well-established pharmacophore in
numerous kinase inhibitors.[4] Structurally related 2-(methylthio)pyrimidine and 5-
nitropyrimidine derivatives have demonstrated inhibitory activity against several protein
kinases, particularly those involved in cancer progression.

Based on this, it is hypothesized that 2-(Methylthio)-5-nitropyrimidine acts as a competitive
inhibitor of ATP at the active site of protein kinases. The most probable targets include:

» Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many
cancers.[5]

e Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of
angiogenesis, the formation of new blood vessels that supply tumors.

e Aurora Kinases (e.g., Aurora A): Serine/threonine kinases essential for mitotic progression,
often overexpressed in cancer cells.[6]

These kinases are integral components of the PI3K/Akt/mTOR signaling pathway, a central
regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[7]
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Caption: Hypothesized inhibition of key kinases in the PI3K/Akt/mTOR pathway.

Experimental Protocols for Kinase Inhibition Assays

To validate the hypothesized biological activity of 2-(Methylthio)-5-nitropyrimidine, in vitro
kinase inhibition assays are essential. The following are detailed protocols for assessing its
inhibitory potential against EGFR, VEGFR-2, and Aurora A kinases. These protocols are based
on a luminescence-based assay that measures the amount of ADP produced during the kinase
reaction (e.g., ADP-Glo™ Kinase Assay).

General Workflow for Kinase Inhibition Assay

Prepare Reagents
(Kinase, Substrate, ATP, Inhibitor)

Gncubate Kinase with Inhibitoa

Initiate Kinase Reaction with ATP/Substrate)

:

(Stop Reaction and Deplete Remaining ATP)

:

@etect ADP (Convert to ATP and Measure LuminescenceD

:

@ata Analysis (Calculate ICSOD

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b084697?utm_src=pdf-body-img
https://www.benchchem.com/product/b084697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General experimental workflow for a luminescence-based kinase inhibition assay.

EGFR Kinase Inhibition Assay Protocol

Materials:

Recombinant human EGFR kinase

e Poly(Glu,Tyr) 4:1 peptide substrate

e ATP

e 2-(Methylthio)-5-nitropyrimidine

e ADP-Glo™ Kinase Assay Kit (or similar)

o Kinase buffer (e.g., 40mM Tris-HCI, pH 7.5, 20mM MgClz, 0.1mg/mL BSA)

e 96-well white opaque plates

e Luminometer

Procedure:

o Reagent Preparation:

o Prepare serial dilutions of 2-(Methylthio)-5-nitropyrimidine in kinase buffer. The final
DMSO concentration should be kept constant (e.g., <1%).

o Prepare a solution of EGFR kinase in kinase buffer.

o Prepare a solution of the peptide substrate and ATP in kinase buffer.

o Assay Plate Setup:

o Add the diluted 2-(Methylthio)-5-nitropyrimidine or vehicle control (DMSO) to the wells
of a 96-well plate.
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o Add the EGFR kinase solution to all wells except the "no kinase" control.

o Incubate for 10-15 minutes at room temperature.

» Kinase Reaction:
o Initiate the reaction by adding the ATP/substrate solution to all wells.
o Incubate the plate for 60 minutes at 30°C.[8][13]

e ADP Detection:

o Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room
temperature.

o Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
o Data Acquisition and Analysis:
o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of the test compound relative to the
vehicle control.

o Determine the ICso value by plotting the percent inhibition against the log of the inhibitor
concentration.

VEGFR-2 Kinase Inhibition Assay Protocol

Materials:

Recombinant human VEGFR-2 kinase

Poly(Glu,Tyr) 4:1 peptide substrate

e ATP

2-(Methylthio)-5-nitropyrimidine
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ADP-Glo™ Kinase Assay Kit (or similar)
Kinase buffer (e.g., 40mM Tris, pH 7.5, 10mM MgClz, 0.1mg/mL BSA)
96-well white opaque plates

Luminometer

Procedure:

Reagent Preparation: Follow the same procedure as for the EGFR assay, using VEGFR-2
specific reagents.

Assay Plate Setup:

o Add the diluted 2-(Methylthio)-5-nitropyrimidine or vehicle control to the wells.
o Add the VEGFR-2 kinase solution to all wells except the "no kinase" control.

o Incubate for 10-15 minutes at room temperature.

Kinase Reaction:

o Initiate the reaction by adding the ATP/substrate solution.

o Incubate for 45-60 minutes at 30°C.[14][15]

ADP Detection:

o Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room
temperature.

o Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:

o Measure luminescence and calculate the ICso value as described for the EGFR assay.
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Aurora A Kinase Inhibition Assay Protocol

Materials:

Recombinant human Aurora A kinase

o Kemptide (LRRASLG) or similar peptide substrate

e ATP

o 2-(Methylthio)-5-nitropyrimidine

e ADP-Glo™ Kinase Assay Kit (or similar)

» Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgClz, 0.1mg/mL BSA, 50uM DTT)[16]
o 96-well white opaque plates

e Luminometer

Procedure:

o Reagent Preparation: Prepare reagents as described for the previous assays, using Aurora A
specific components.

o Assay Plate Setup:
o Add the diluted 2-(Methylthio)-5-nitropyrimidine or vehicle control to the wells.
o Add the Aurora A kinase solution to all wells except the "no kinase" control.
o Incubate for 10-15 minutes at room temperature.
e Kinase Reaction:
o Initiate the reaction by adding the ATP/substrate solution.

o Incubate for 60 minutes at room temperature.[16]
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e ADP Detection:

o Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room
temperature.

o Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
o Data Acquisition and Analysis:

o Measure luminescence and calculate the ICso value as described for the EGFR assay.

Conclusion

2-(Methylthio)-5-nitropyrimidine represents a promising scaffold for the development of novel
kinase inhibitors. Based on the well-documented activity of related pyrimidine derivatives, it is
hypothesized to target key kinases such as EGFR, VEGFR-2, and Aurora kinases, thereby
modulating the PI3K/Akt/mTOR signaling pathway. The experimental protocols provided in this
guide offer a robust framework for the synthesis and biological evaluation of this compound.
Further investigation is warranted to elucidate its precise mechanism of action, selectivity
profile, and potential as a therapeutic agent in diseases characterized by aberrant kinase
signaling, such as cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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